An In-depth Technical Guide to Piperolactam C: Natural Sources, Discovery, and Biological Activity
An In-depth Technical Guide to Piperolactam C: Natural Sources, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperolactam C, an aristolactam alkaloid found in various plant species. The document details its natural sources, discovery, experimental protocols for its isolation and characterization, and its known biological activities, with a focus on quantitative data and detailed methodologies for the scientific community.
Discovery and Natural Sources
Piperolactam C, a member of the aristolactam class of alkaloids, has been isolated from several species within the Piper genus (Piperaceae family). While its presence has been reported in various Piper species, including Piper argyrophyllum and Piper arborescens, a significant report detailing its isolation and biological activity comes from the study of Piper taiwanense.[1][2] Additionally, Piperolactam C has been identified in Piper kadsura.[3][4]
The initial comprehensive review of the phytochemistry of the Piper genus by Parmar et al. in 1997 cataloged the occurrence of Piperolactam C, providing a foundational reference for researchers in the field. This review highlighted the diverse chemical constituents of Piper species, including a range of alkaloids like Piperolactam C.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅NO₄ | PubChem CID: 10881419 |
| Molecular Weight | 309.32 g/mol | PubChem CID: 10881419 |
| CAS Number | 116064-76-7 | PubChem CID: 10881419 |
| Appearance | Not explicitly stated, but related aristolactams are often crystalline solids. | |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727). | Implied from isolation protocols. |
Experimental Protocols
Isolation of Piperolactam C from Piper taiwanense
The following protocol is based on the methodology described by Chen et al. (2004) for the isolation of Piperolactam C from the stems of Piper taiwanense.
3.1.1. Plant Material and Extraction:
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Air-dried and powdered stems of Piper taiwanense are extracted with methanol (MeOH) at room temperature.
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The methanolic extract is concentrated under reduced pressure to yield a crude residue.
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The residue is then suspended in water and partitioned successively with chloroform (CHCl₃) and ethyl acetate (B1210297) (EtOAc).
3.1.2. Chromatographic Separation:
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The chloroform-soluble fraction, which contains Piperolactam C, is subjected to column chromatography on silica (B1680970) gel.
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The column is eluted with a gradient of n-hexane and acetone.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing Piperolactam C are combined and further purified by preparative TLC or recrystallization to yield the pure compound.
Structural Elucidation
The structure of Piperolactam C is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy is used to determine the number and types of protons and their connectivity.
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¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
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2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete structure and assign all proton and carbon signals.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups, such as the lactam carbonyl and hydroxyl groups.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the molecule.
Biological Activity: Anti-platelet Aggregation
Piperolactam C has been shown to exhibit significant anti-platelet aggregation activity.[1]
Quantitative Data
| Compound | Inducer | IC₅₀ (µM) | Source |
| Piperolactam C | Arachidonic Acid | >100 | Piper taiwanense |
| Piperolactam C | Collagen | >100 | Piper taiwanense |
Note: While the study by Chen et al. (2004) identified Piperolactam C as an anti-platelet aggregation constituent, the reported IC₅₀ values were above the tested concentrations, suggesting moderate to weak activity under the specific assay conditions.
Experimental Protocol: In Vitro Anti-platelet Aggregation Assay
This protocol is a standard method for assessing the effect of compounds on platelet aggregation induced by various agonists.
4.2.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
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Fresh whole blood is collected from healthy human donors who have not taken any medication for at least two weeks.
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The blood is anticoagulated with sodium citrate (B86180) (3.8%).
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PRP is obtained by centrifuging the whole blood at a low speed (e.g., 150 x g) for 10 minutes at room temperature.
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The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP.
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The platelet count in PRP is adjusted to approximately 3 x 10⁸ platelets/mL with PPP.
4.2.2. Platelet Aggregation Assay:
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Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension.
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Aliquots of PRP are pre-incubated with various concentrations of Piperolactam C or the vehicle control (e.g., DMSO) for a specified time (e.g., 3 minutes) at 37°C with stirring.
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Aggregation is then induced by adding an agonist, such as arachidonic acid or collagen.
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The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
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The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the control.
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The IC₅₀ value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined from the dose-response curve.
Visualizations
Caption: General workflow for the isolation and characterization of Piperolactam C.
Caption: Simplified signaling pathway of platelet aggregation and potential points of inhibition.
